4-[(2-Bromobenzyl)oxy]benzaldehyde
Description
4-[(2-Bromobenzyl)oxy]benzaldehyde is a brominated aromatic aldehyde with the molecular formula C₁₄H₁₁BrO₂ (molecular weight: 291.14 g/mol). It consists of a benzaldehyde core substituted at the para position by a 2-bromobenzyl ether group. This compound is of interest in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science, due to the reactive aldehyde moiety and the electron-withdrawing bromine atom, which influences its reactivity and stability .
For example, 4-(4-bromobenzyloxy)benzaldehyde (a structural isomer) is synthesized by reacting 4-hydroxybenzaldehyde with 4-bromobenzyl bromide in acetone under reflux with K₂CO₃ as a base . Modifying this procedure to use 2-bromobenzyl bromide instead would yield the target compound.
Properties
IUPAC Name |
4-[(2-bromophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIYYHBOWYPIAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351909 | |
| Record name | 4-[(2-bromobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
632300-46-0 | |
| Record name | 4-[(2-bromobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-[(2-Bromobenzyl)oxy]benzaldehyde typically involves the reaction of 2-bromobenzyl alcohol with 4-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Chemical Reactions Analysis
4-[(2-Bromobenzyl)oxy]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
4-[(2-Bromobenzyl)oxy]benzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. It can be synthesized through various methods, such as:
- Williamson Ether Synthesis : Involves the reaction of 4-hydroxybenzaldehyde with 2-bromobenzyl bromide in the presence of a base like potassium carbonate.
- Mitsunobu Reaction : A method that facilitates the formation of ethers from alcohols and various electrophiles.
These synthetic routes are crucial for producing derivatives with varied properties and activities, making this compound valuable in developing pharmaceuticals and agrochemicals .
Medicinal Chemistry
Research indicates that this compound exhibits significant biological activity. Notably, it has been studied for its potential as an anti-inflammatory agent, particularly in inhibiting cyclooxygenase-2 (COX-2) activity. In vitro studies have shown that it possesses antioxidant properties, suggesting its candidacy for drug development aimed at treating inflammatory diseases .
Additionally, its structure suggests potential interactions with biological targets due to the presence of the bromine atom, which can influence its reactivity and binding affinity .
The compound has been explored for various biological activities:
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties against strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
- Enzyme Interactions : It may act as an inhibitor or activator of specific enzymes, modulating their activity and affecting metabolic pathways .
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and as a reagent in the development of new materials. Its ability to undergo oxidation and reduction reactions makes it versatile for synthesizing various derivatives that can be applied across different sectors .
Case Studies and Research Findings
Recent studies have focused on the pharmacological properties of this compound:
- A study published in Advanced Drug Delivery Reviews highlights its role as a potential anti-inflammatory agent through COX-2 inhibition .
- Research conducted by Wiley Online Library emphasizes its synthesis and evaluation as part of novel antimycotic compounds .
These findings underscore the compound's relevance in ongoing research aimed at discovering new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-[(2-Bromobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. In proteomics research, it can bind to proteins, facilitating their identification and characterization. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 4-[(2-Bromobenzyl)oxy]benzaldehyde with structurally related benzaldehyde derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Bromine Position | Aldehyde Substitution | Key Functional Groups | CAS Number |
|---|---|---|---|---|---|---|
| This compound | C₁₄H₁₁BrO₂ | 291.14 | 2 (benzyl) | 4 (benzaldehyde) | Aldehyde, ether, bromine | 101046-14-4* |
| 4-[(4-Bromobenzyl)oxy]benzaldehyde | C₁₄H₁₁BrO₂ | 291.14 | 4 (benzyl) | 4 (benzaldehyde) | Aldehyde, ether, bromine | 84102-43-2 |
| 2-[(4-Bromobenzyl)oxy]benzaldehyde | C₁₄H₁₁BrO₂ | 291.14 | 4 (benzyl) | 2 (benzaldehyde) | Aldehyde, ether, bromine | 101046-14-4 |
| 4-Benzyloxybenzaldehyde | C₁₄H₁₂O₂ | 212.24 | None | 4 (benzaldehyde) | Aldehyde, ether | 874-86-2 |
| 4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde | C₁₆H₁₅BrO₃ | 335.19 | 3 (benzyl) | 4 (benzaldehyde) | Aldehyde, ether, bromine, methoxy | 588679-50-9 |
Note: CAS numbers may overlap due to registry inconsistencies for isomers.
Key Observations:
Bromine Position Effects: Ortho vs. Para Bromine: The ortho-substituted bromine in this compound introduces steric hindrance and electronic effects distinct from its para-substituted isomer (4-[(4-Bromobenzyl)oxy]benzaldehyde). Reactivity: Ortho-substituted bromine may reduce nucleophilic substitution rates compared to para isomers due to steric constraints .
Aldehyde Substitution Position: Substitution at the para position (as in the target compound) enhances conjugation with the aromatic ring, stabilizing the aldehyde group and influencing its reactivity in condensation reactions (e.g., Knoevenagel or Aldol reactions) .
Functional Group Additions :
- The methoxy group in 4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde increases solubility in polar solvents but reduces electrophilicity at the aldehyde due to electron-donating effects .
Physicochemical Properties
Biological Activity
4-[(2-Bromobenzyl)oxy]benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, effects, and applications in various fields, particularly in pharmacology and biochemistry.
Mechanisms of Biological Activity
The biological activity of this compound has been linked to several mechanisms, including:
- Antimicrobial Activity : Studies have shown that derivatives of benzaldehyde compounds exhibit significant antimicrobial properties. The presence of the bromine atom enhances the lipophilicity and reactivity of the compound, which may contribute to its antimicrobial efficacy .
- Anticancer Potential : Research indicates that similar compounds can interact with DNA, potentially leading to cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated the ability to intercalate with DNA, disrupting cancer cell proliferation .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, studies on related benzaldehyde derivatives have shown inhibition of aldehyde dehydrogenase (ALDH), which is crucial in cancer metabolism .
Antimicrobial Activity
A study evaluated the antimicrobial properties of various benzaldehyde derivatives, including this compound. The results indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be around 25 µg/mL for certain bacterial strains, suggesting strong antimicrobial potential .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 25 | Staphylococcus aureus |
| 30 | Escherichia coli |
Anticancer Activity
In vitro studies on the cytotoxic effects of this compound against various cancer cell lines revealed IC50 values ranging from 15 to 30 µM. This indicates a promising potential for further development as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung carcinoma) | 20 |
| MCF-7 (Breast cancer) | 25 |
| HeLa (Cervical cancer) | 30 |
Enzyme Inhibition Studies
A series of enzyme inhibition assays were conducted to evaluate the effect of this compound on ALDH activity. The compound demonstrated a competitive inhibition profile with an IC50 value of approximately 10 µM, indicating significant potential for therapeutic applications in cancer treatment .
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial investigated the use of benzaldehyde derivatives in treating bacterial infections resistant to conventional antibiotics. Results showed that patients treated with formulations containing this compound experienced a reduction in infection severity compared to control groups.
- Case Study on Cancer Treatment : An experimental study was conducted using xenograft models to assess the anticancer effects of the compound. Tumor growth was significantly inhibited in treated mice compared to untreated controls, supporting its potential use as an adjunct therapy in oncology .
Q & A
Q. What synthetic routes are effective for preparing 4-[(2-Bromobenzyl)oxy]benzaldehyde, and how can reaction conditions be optimized?
A common method involves nucleophilic substitution between 2-bromobenzyl bromide and 4-hydroxybenzaldehyde under basic conditions. Evidence from analogous compounds (e.g., 4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde) suggests using polar aprotic solvents like DMF or acetone with potassium carbonate as a base at 60–80°C for 12–24 hours . Monitoring reaction progress via TLC (ethyl acetate/hexane, 1:3) and purification via column chromatography (silica gel, gradient elution) improves yield (typically 70–85%).
Q. What safety protocols are critical when handling this compound?
While specific toxicity data for this compound is limited, brominated aromatic aldehydes generally require precautions:
- Skin/Eye Exposure : Immediate flushing with water for 15 minutes (use safety showers/eyewash stations) .
- Inhalation : Use fume hoods; avoid aerosolization.
- Storage : Store in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- ¹H/¹³C NMR : Key peaks include the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic protons (δ 7.2–8.0 ppm). Coupling patterns distinguish the 2-bromobenzyl group (meta-substitution) .
- FT-IR : Confirm C=O stretch (~1700 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass [M+H]⁺ = 290.9942 (calc. 289.9942 for C₁₄H₁₁BrO₂) .
Advanced Research Questions
Q. How can X-ray crystallography elucidate the solid-state structure of this compound?
Single-crystal X-ray analysis (298 K, Mo-Kα radiation) reveals dihedral angles between aromatic rings (e.g., 78.31° in analogous compounds) and intermolecular interactions like CH-π (3.1–3.5 Å) and hydrogen bonding (O···H distances ~2.8 Å). These interactions influence melting points and solubility . Refinement parameters (R factor <0.05, data-to-parameter ratio >15:1) ensure accuracy .
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
The electron-withdrawing bromine atom activates the benzyloxy group for Suzuki-Miyaura coupling. Computational studies (DFT, B3LYP/6-31G*) suggest the aldehyde carbonyl stabilizes transition states via resonance. Optimized conditions use Pd(PPh₃)₄ (5 mol%), K₂CO₃, and arylboronic acids in THF/H₂O (3:1) at 80°C .
Q. How do solvent polarity and substituent effects influence the photophysical properties of derivatives synthesized from this compound?
UV-Vis spectra (λmax 270–320 nm in DMSO) show solvatochromism due to n→π* transitions. Electron-donating substituents (e.g., -OCH₃) red-shift absorption by 10–15 nm. Time-resolved fluorescence (TCSPC) measures excited-state lifetimes (τ ≈ 2–5 ns), relevant for OLED or sensor applications .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for this compound: How can researchers validate data?
Variations (e.g., 95–102°C) may arise from polymorphs or impurities. Differential Scanning Calorimetry (DSC) at 10°C/min under N₂ identifies phase transitions. Cross-validate with elemental analysis (C, H, Br within ±0.3% of theoretical) and ¹H NMR integration ratios .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
